(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Interaction Studies
Synthesis and Characterization : Research on similar compounds often involves their synthesis and characterization using various spectroscopic and X-ray crystallography techniques. For instance, the synthesis and X-ray characterization of triazole derivatives with an α-ketoester functionality, which forms self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions, provide insights into the molecular interactions and structural analysis of such compounds (Ahmed et al., 2020).
Photophysical and Photochemical Studies
Photoinduced Reactions : Studies on photoinduced reactions of azirines and carboxylate esters, which result in the formation of oxazolines, could be relevant to understanding the photochemical properties and reactivity of the compound . Such reactions are analyzed using spectral data and X-ray crystallography (Gilgen et al., 1975).
Antioxidant and Biological Activity
Antioxidant Activity : The synthesis, characterization, and evaluation of 2'-aminochalcone derivatives for their antioxidant activity highlight a potential area of research. These compounds are tested in vitro for their free radical scavenging ability, indicating their potential as antioxidants (Sulpizio et al., 2016).
Catalytic and Polymerization Initiator Applications
Catalytic Activities : The preparation of zinc anilido-oxazolinate complexes and their evaluation as initiators for ring-opening polymerization represent another area of application. The structural characterization of these complexes and their potential in catalyzing polymerization processes can provide insights into the utility of similar compounds in polymer science (Chen et al., 2007).
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-18-13-11-16(12-14-18)23(27)19(25-26-20-8-4-5-9-21(20)31-25)15-17-7-6-10-22(29-2)24(17)30-3/h4-15H,1-3H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBRDTZPMCWFO-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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